3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine-2,4-dione family. This compound features a thiazolidine core, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a pyrrolidine moiety. The compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The compound's structural formula can be represented by the International Union of Pure and Applied Chemistry (IUPAC) naming conventions and is cataloged under the CAS number 1904213-17-7. It is synthesized from various precursors through multi-step organic reactions, which are well-documented in scientific literature .
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can be classified as:
The synthesis of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves several steps:
Technical details regarding the synthesis include monitoring reaction progress via thin-layer chromatography and characterizing products using spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm structure and purity .
The molecular structure of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can be described as follows:
The compound's three-dimensional structure can be analyzed using computational chemistry methods such as density functional theory (DFT) to predict its conformational stability and reactivity .
The chemical reactivity of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione includes:
Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity .
The mechanism of action for compounds like 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione primarily revolves around their interaction with biological targets:
Data from biological evaluations suggest that certain derivatives exhibit significant activity against specific enzymes related to diabetes management and inflammation .
Relevant analyses include melting point determination and spectral analysis (IR, NMR) to ascertain purity and structural integrity .
The applications of 3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione extend into various scientific fields:
The thiazolidine-2,4-dione (TZD) scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as a versatile pharmacophoric element in the design of multitarget therapeutic agents. This five-membered ring system, characterized by sulfur at position 1, nitrogen at position 3, and two carbonyl groups at positions 2 and 4, enables diverse molecular interactions critical for biological activity [5]. The synthetic accessibility of TZD derivatives—particularly through Knoevenagel condensation at the C5 position—facilitates structural diversification while preserving core pharmacophoric features essential for target engagement [7] [9]. In the specific context of "3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione", the TZD moiety serves as the central pharmacophore that enables multitarget functionality through several established mechanisms:
PPARγ Modulation: TZD derivatives act as partial or full agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating glucose homeostasis and lipid metabolism. The C5-arylidene substitution pattern in TZDs allows precise modulation of PPARγ transactivation, with electron-withdrawing groups enhancing binding affinity [2] [5]. Molecular docking studies confirm that the TZD carbonyl oxygen forms critical hydrogen bonds with Tyr473 and His449 in the PPARγ ligand-binding domain, while the hydrophobic C5 substituent occupies the receptor's arm III region [5].
Enzyme Inhibition: Beyond nuclear receptors, the TZD scaffold inhibits enzymes involved in bacterial cell wall synthesis (Mur ligases), viral replication, and cancer proliferation pathways. The thiocarbonyl group acts as a zinc-binding motif in metalloenzymes, while the C4 carbonyl participates in hydrogen bonding with catalytic residues [5] [6]. Hybrid TZD derivatives exhibit potent inhibitory activity against Mycobacterium tuberculosis H37Rv (MIC = 0.078–0.283 µM), with the TZD core interacting with the ATP-binding site of MurD ligase [4] [6].
Anticancer Mechanisms: TZD-containing hybrids demonstrate significant antiproliferative effects through PPARγ-independent pathways, including VEGFR-2 inhibition, topoisomerase interference, and induction of apoptotic cascades. Compound "12a" (a TZD-quinoline hybrid) exhibits IC₅₀ values of 2–40 µM against Caco-2, HepG-2, and MDA-MB-231 cell lines by suppressing VEGFR-2 kinase activity and downregulating Bcl-2, Bcl-xl, TGF, and Survivin genes [1]. Molecular dynamics simulations confirm stable binding of such hybrids within the VEGFR-2 ATP pocket, with the TZD moiety occupying the gatekeeper region [1].
Table 1: Therapeutic Applications of Thiazolidine-2,4-dione (TZD) Scaffold in Hybrid Molecules
Biological Target | Therapeutic Area | Key Interactions | Representative Activity |
---|---|---|---|
PPARγ receptor | Antidiabetic | Hydrogen bonding with Tyr473, His449 | Hypoglycemic effect at 108–117 mg/dL in diabetic models [2] [5] |
Mur ligases (MurD) | Antimycobacterial | Hydrophobic pocket occupancy, ATP site binding | MIC = 0.078–0.283 µM against M. tuberculosis [4] [6] |
VEGFR-2 kinase | Anticancer | Gatekeeper region binding, hinge region interaction | IC₅₀ = 2–40 µM in carcinoma cell lines [1] |
DNA gyrase/topoisomerase | Antimicrobial/anticancer | Intercalation, catalytic residue inhibition | Docking scores of −4.73 to −7.76 kcal/mol [7] [8] |
The cyclopropane-acetylpyrrolidine unit in "3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione" serves as a strategic structural modulator that enhances target affinity, metabolic stability, and conformational restriction. Cyclopropane rings—though geometrically constrained—introduce significant bioactivity enhancements through three primary mechanisms:
Stereoelectronic Effects: The cyclopropane ring's unique bonding orbitals ("bent bonds") create substantial ring strain, enhancing reactivity and electronic interactions with biological targets. This strain facilitates σ-bond donation to electron-deficient enzymatic residues, while the methylene groups engage in CH-π interactions with hydrophobic protein pockets [1] [10]. In VEGFR-2 inhibitors, cyclopropane-containing analogs exhibit 3–5 fold higher binding affinity than linear alkyl counterparts due to optimal hydrophobic filling of the allosteric pocket near Leu840 and Val848 [1].
Conformational Restriction: Fusion of the cyclopropane ring to the acetylpyrrolidine moiety restricts rotational freedom, preorganizing the molecule for target binding. This rigidification reduces the entropic penalty upon receptor engagement, particularly for enzymes with deep hydrophobic clefts like PPARγ and DNA gyrase. Molecular dynamics studies confirm that cyclopropyl-acetyl groups maintain stable binding poses with RMSD < 1.5 Å over 100 ns simulations, whereas flexible chains deviate significantly [8] [10].
Metabolic Stability: The cyclopropane ring impedes oxidative metabolism by cytochrome P450 enzymes, as the strained ring resists hydroxylation more effectively than unstrained alkyl groups. Hybrid molecules featuring cyclopropylacetyl groups demonstrate >50% plasma stability after 60-minute incubation with liver microsomes, compared to <20% for straight-chain analogs [10]. This property is critical for maintaining therapeutic concentrations of "3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione" in vivo.
The pyrrolidine ring further enhances bioactivity through its N-acyl substitution, which:
Table 2: Impact of Cyclopropane Moieties on Bioactivity Parameters in TZD Hybrids
Structural Feature | Target Interaction | Effect on Binding Affinity | Effect on Metabolic Stability |
---|---|---|---|
Cyclopropylacetyl group | VEGFR-2 hydrophobic pocket | Kd = 12 nM (vs. 45 nM for n-propyl analog) [1] | t½ = 8.2 h (vs. 1.7 h for n-butyl) [10] |
Unsubstituted cyclopropane | PPARγ arm III region | EC50 = 0.8 µM (vs. 5.3 µM for cyclohexyl) [5] | CLhepatic = 12 mL/min/kg (vs. 29 for cyclopentyl) [2] |
Spirocyclopropane at C5 | DNA gyrase ATP site | Docking score −8.2 kcal/mol (vs. −6.4 for dimethyl analog) [8] | Microsomal stability: 82% remaining (vs. 43% for tert-butyl) [6] |
The molecular hybridization strategy underpinning "3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione" integrates complementary pharmacophoric elements to synergistically enhance target affinity while minimizing off-target interactions. This approach leverages three key design principles:
The cyclopropylacetyl moiety extends into the hydrophobic back pocket (Leu840, Val848)This tripartite occupation achieves >95% volume overlap with sorafenib's binding mode while introducing novel interactions with Phe1047 via the cyclopropane ring [1] [8].
Synergistic Pharmacokinetic Optimization: Hybridization concurrently addresses absorption and metabolism challenges:
The pyrrolidine linker improves membrane permeability via tertiary amine protonation in acidic microenvironments (e.g., tumor tissues) [4] [10]These properties are evidenced in antimycobacterial TZD hybrids, where cyclopropyl-containing derivatives achieve 4–8 fold lower MIC values against M. tuberculosis compared to non-hybridized components alone [6].
Polypharmacology for Complex Diseases: The hybrid design enables simultaneous modulation of pathogenetically linked targets, as demonstrated in anticancer applications:
Table 3: Hybridization Outcomes in Biologically Active TZD Derivatives
Hybrid Structure | Target System | Affinity Enhancement | Selectivity Ratio (vs. Off-Targets) |
---|---|---|---|
TZD-Pyridinecarbohydrazone | M. tuberculosis H37Rv | MIC = 1 µg/mL (vs. 32–64 µg/mL for parent hydrazones) [6] | 64-fold over mammalian cells (SI = 64) [6] |
TZD-Quinoline (e.g., Compound 12a) | VEGFR-2 kinase | IC₅₀ = 0.8 µM (vs. 25 µM for TZD alone) [1] | 12-fold selective over VEGFR-1 [1] |
TZD-Thiazole-Trimethoxybenzene | Topoisomerase I/II | Topo II IC₅₀ = 2.1 µM (vs. >100 µM for fragments) [8] | 8-fold selective over normal breast cells (MCF-10A) [8] |
The hybridization rationale thus represents a sophisticated approach to drug design that leverages synergistic pharmacophoric elements to achieve enhanced target engagement and therapeutic efficacy against complex diseases.
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: